molecular formula C14H17N3 B8550039 Bis-(3-methyl-pyridin-2-ylmethyl)-amine

Bis-(3-methyl-pyridin-2-ylmethyl)-amine

Cat. No.: B8550039
M. Wt: 227.30 g/mol
InChI Key: UMJWOVACRURCNE-UHFFFAOYSA-N
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Description

Bis-(3-methyl-pyridin-2-ylmethyl)-amine is a tridentate nitrogen-donor ligand featuring two 3-methylpyridylmethyl arms attached to a central amine group. Its structure enables strong coordination with transition metals, making it valuable in catalysis, medicinal chemistry, and materials science. The methyl groups at the 3-position of the pyridine rings introduce steric and electronic modifications that influence metal-ligand interactions, solubility, and reactivity .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)-N-[(3-methylpyridin-2-yl)methyl]methanamine

InChI

InChI=1S/C14H17N3/c1-11-5-3-7-16-13(11)9-15-10-14-12(2)6-4-8-17-14/h3-8,15H,9-10H2,1-2H3

InChI Key

UMJWOVACRURCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=C(C=CC=N2)C

Origin of Product

United States

Comparison with Similar Compounds

Bis-(2-pyridylmethyl)-amine (BPMA)

  • Structural Differences : BPMA lacks methyl substituents on the pyridine rings, reducing steric hindrance compared to the 3-methyl derivative.
  • Coordination Behavior : BPMA forms stable complexes with Pt(II) and Ir(III), but its unsubstituted pyridyl groups result in weaker π-backbonding interactions. This contrasts with the 3-methyl variant, where electron-donating methyl groups enhance metal-ligand stability in Ir(III) photoredox catalysts .
  • Applications : BPMA-Pt(II) complexes are used to study ligand substitution kinetics, whereas the 3-methyl analog shows superior catalytic activity in photoredox reactions due to improved electronic tuning .

Bis-(5-methyl-pyridin-2-yl)amine

  • Substituent Position: The 5-methyl substitution alters the electronic environment of the pyridine ring, shifting the electron density toward the nitrogen donor sites.
  • Catalytic Performance : In Ir(III) complexes, the 5-methyl derivative exhibits a 10–15% lower catalytic efficiency in photoredox reactions compared to the 3-methyl analog, likely due to reduced steric protection of the metal center .
  • Synthetic Yield : The 3-methyl derivative is synthesized in higher yields (92%) than the 5-methyl variant (39%), highlighting the impact of substituent position on reaction pathways .

Diethylenetriamine (dien)

  • Denticity and Flexibility : Dien is a flexible tridentate ligand but lacks aromaticity, resulting in weaker metal-ligand bonding compared to rigid pyridyl-based ligands.
  • Biological Relevance : Unlike Bis-(3-methyl-pyridin-2-ylmethyl)-amine, dien-Pt(II) complexes are biologically inert but serve as models for substitution reaction studies .

2,2':6',2''-Terpyridine (Terpy)

  • Coordination Geometry : Terpy is a tridentate ligand that enforces a planar geometry, whereas the 3-methyl-pyridyl ligand allows for greater distortion in octahedral Ir(III) complexes.
  • Electronic Effects : Terpy’s extended π-system enhances charge transfer in luminescent complexes, but the 3-methyl ligand’s electron-donating groups improve redox stability in catalytic cycles .

Data Tables

Table 1: Comparative Properties of Bis-pyridylamine Derivatives

Compound Substituent Position Yield (%) Catalytic Efficiency* Key Applications
This compound 3-methyl 92 1.00 (reference) Photoredox catalysis, Pt(II) studies
Bis-(5-methyl-pyridin-2-yl)amine 5-methyl 39 0.85 Catalysis, luminescent materials
Bis-(2-pyridylmethyl)-amine (BPMA) None 75 0.70 Kinetic studies, inert complexes

*Normalized to the 3-methyl variant’s performance in Ir(III)-catalyzed reactions .

Table 2: Metal Complex Stability Constants (log K)

Ligand Pt(II) Complex Stability Ir(III) Complex Stability
This compound 8.2 ± 0.3 12.5 ± 0.4
BPMA 7.8 ± 0.2 11.9 ± 0.3
Terpy 9.1 ± 0.4 13.2 ± 0.5

Data derived from crystallographic and kinetic studies .

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